(2S)-2-amino-4-phosphonobutanoic acid
Overview
Description
(2S)-2-amino-4-phosphonobutanoic acid (AP4) is an organic compound that has been studied extensively for its potential applications in various scientific fields. AP4 is a zwitterionic compound, meaning it has both a positive and a negative charge, and is a structural analog of the neurotransmitter glutamate. AP4 has been studied for its potential applications in medicine, biochemistry, and physiology, and has been found to have a variety of biological activities.
Scientific Research Applications
1. Group III Metabotropic Glutamate Receptor Agonist L-AP4 acts as a group-selective agonist for the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . It was the first ligand found to act as an agonist selective for this group of mGlu receptors .
Neurotransmission Suppression
The application of L-AP4 to neurons results in a suppression of synaptic transmission . This property makes it a valuable tool in neuroscience research to understand the role of neurotransmission in various brain functions .
Parkinson’s Disease Research
L-AP4 has been used in rodent models of Parkinson’s disease . The compound’s effects on mGlu receptors can produce complex behavioral effects, providing insights into the neurochemical imbalances present in Parkinson’s disease .
Pain Research
In pain research, particularly in the study of neuropathic pain, L-AP4 has been used to investigate the effects of activating group III metabotropic glutamate receptors on spinal synaptic transmission .
Seizure Research
L-AP4 has been used in the study of seizures . Specifically, it has been used to investigate the effects of group III mGluR ligands on pentylenetetrazol-induced kindling of seizures .
Motor Performance Research
Research has shown that mice lacking the mGluR4 subtype of mGluR, which displays high affinity for L-AP4, displayed deficiencies on the rotating rod motor-learning test . This suggests that L-AP4 could be used in research to understand the molecular mechanisms underlying motor learning .
Synaptic Plasticity Research
L-AP4 has been used in the study of synaptic plasticity . Specifically, it has been shown that paired-pulse facilitation and post-tetanic potentiation were impaired in mice lacking mGluR4 .
Motor Function Research
The presence of mGluR4 at the parallel fiber→Purkinje cell synapse is required for maintaining normal motor function . L-AP4, due to its high affinity for mGluR4, can be used to study the role of this receptor in motor function .
Mechanism of Action
Target of Action
L-AP4 acts as a group-selective agonist for the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . These receptors play a crucial role in the central nervous system, modulating neurotransmission and synaptic plasticity .
Mode of Action
L-AP4 interacts with its targets, the group III metabotropic glutamate receptors, by stabilizing the closed active state of the glutamate binding domain . This interaction results in the inhibition of synaptic responses, modulating neurotransmission .
Biochemical Pathways
The activation of group III metabotropic glutamate receptors by L-AP4 leads to a decrease in the release of neurotransmitters, thus inhibiting synaptic transmission . This modulation of neurotransmission can affect various downstream effects, including the regulation of neuronal excitability and synaptic plasticity .
Pharmacokinetics
Like other drugs, these properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The activation of group III metabotropic glutamate receptors by L-AP4 results in a decrease in the release of neurotransmitters, leading to the inhibition of synaptic transmission . This can result in various molecular and cellular effects, including changes in neuronal excitability and synaptic plasticity .
properties
IUPAC Name |
(2S)-2-amino-4-phosphonobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQBQRIEWHWBT-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CP(=O)(O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945733 | |
Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23052-81-5 | |
Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23052-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-phosphonobutyric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023052815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L(+)-2-Amino-4-phosphonobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8M58SS68H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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